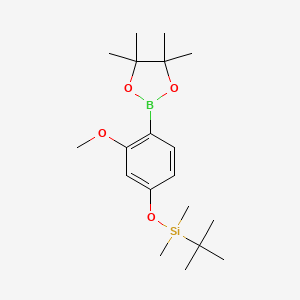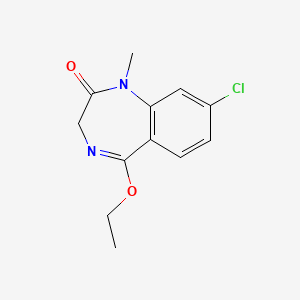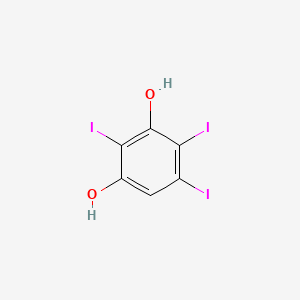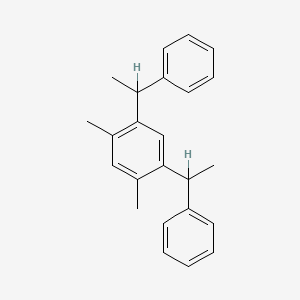
6-Nonynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nonynoic acid is an organic compound with the molecular formula C9H14O2 It is a nine-carbon fatty acid with a triple bond between the sixth and seventh carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Nonynoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-nonyn-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles. For example, 6-nonynonitrile can be hydrolyzed in the presence of a strong acid or base to yield this compound. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The carboxyl group in this compound can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Esters, amides
Applications De Recherche Scientifique
6-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique triple bond makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 6-Nonynoic acid involves its interaction with various molecular targets and pathways. Its triple bond allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid: A saturated fatty acid with the molecular formula C9H18O2. Unlike 6-Nonynoic acid, it lacks a triple bond, making it less reactive in certain chemical reactions.
Octynoic acid: An eight-carbon fatty acid with a triple bond. It shares some chemical properties with this compound but has a shorter carbon chain.
Decynoic acid: A ten-carbon fatty acid with a triple bond. It has similar reactivity to this compound but with a longer carbon chain.
Uniqueness of this compound
This compound’s unique structure, featuring a triple bond at the sixth carbon, gives it distinct chemical properties. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo diverse chemical reactions sets it apart from similar compounds, providing researchers with a versatile tool for scientific exploration.
Propriétés
Numéro CAS |
56630-31-0 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
non-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11) |
Clé InChI |
JYHVTTAHMRXBQX-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)



![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
